molecular formula C7H9ClN2S B6206594 4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine CAS No. 1249081-40-0

4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine

Cat. No.: B6206594
CAS No.: 1249081-40-0
M. Wt: 188.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes. This particular compound is characterized by a chlorine atom at the 4th position, a methyl group at the 6th position, and a methylsulfanyl group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyrimidine.

    Methylation: The 2-position of the pyrimidine ring is methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Thioether Formation: The methylated intermediate is then reacted with a thiol compound, such as methylthiol (CH₃SH), under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents such as ethanol or water.

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Major Products Formed

    Substitution: Formation of 4-amino-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine.

    Oxidation: Formation of 4-chloro-6-methyl-2-[(methylsulfinyl)methyl]pyrimidine or 4-chloro-6-methyl-2-[(methylsulfonyl)methyl]pyrimidine.

    Reduction: Formation of reduced pyrimidine derivatives depending on the specific conditions used.

Scientific Research Applications

4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the methylsulfanyl group.

    4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a methyl group at the 6th position.

    4-chloro-6-methyl-2-(ethylsulfanyl)pyrimidine: Has an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

1249081-40-0

Molecular Formula

C7H9ClN2S

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.